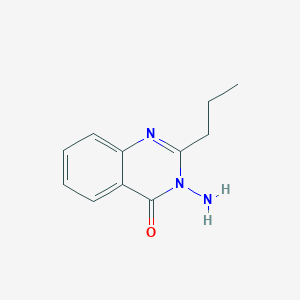

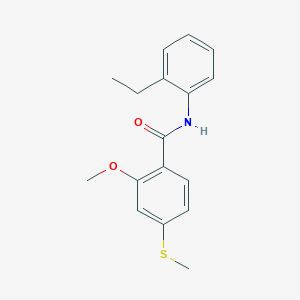

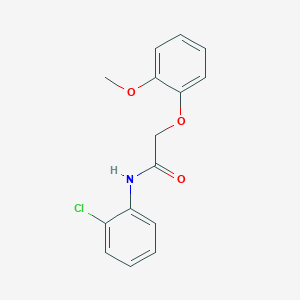

3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one

Descripción general

Descripción

3-(2-methyl-4-nitrophenyl)-2H-chromen-2-one, also known as MNPC, is a chemical compound that belongs to the family of coumarin derivatives. It is widely used in scientific research for its various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Colorimetric Sensor Development

A study by Jo et al. (2014) demonstrated the use of a chemo-sensor based on 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one for selectively sensing Cu2+ in an aqueous solution. This sensor exhibits a color change from yellow to orange in the presence of Cu2+ and can detect cyanide, offering a convenient colorimetric method for sequential recognition of these ions (Jo et al., 2014).

Synthesis of Warfarin and Analogues

Alonzi et al. (2014) focused on the synthesis of novel polystyrene-supported TBD catalysts using 4-hydroxycoumarin and α,β-unsaturated ketones. This process is beneficial for synthesizing Warfarin™ and its analogues, highlighting the chemical's role in pharmaceutical synthesis (Alonzi et al., 2014).

Synthesis of Chromanes

Korotaev et al. (2017) investigated the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene. This research is significant in synthetic organic chemistry, particularly in the creation of novel 2,3,4-trisubstituted chromanes (Korotaev et al., 2017).

Crystal Structure Analysis

Elenkova et al. (2014) synthesized 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) and studied its crystal structure and physico-chemical properties. This research provides valuable insights into the molecular structure of such compounds (Elenkova et al., 2014).

Antibacterial Activity

Li et al. (2015) synthesized new biscoumarin derivatives and evaluated their antibacterial activities against Staphylococcus aureus. This research is pivotal for developing new antibacterial agents (Li et al., 2015).

Antioxidant Properties

Stanchev et al. (2009) measured the antioxidant activity of 4-hydroxycoumarin derivatives. This is crucial for understanding the potential therapeutic applications of these compounds (Stanchev et al., 2009).

Antituberculosis Activity

Warekar et al. (2017) developed a novel synthesis protocol for 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine and evaluated their antituberculosis activity. This highlights the compound's potential in treating tuberculosis (Warekar et al., 2017).

Fluorescent Probe Development

Feng et al. (2016) developed a fluorescent probe using a 4-nitroimidazole moiety for detecting hypoxia or nitroreductase in tumor cells. This application is significant in biomedical research for disease-related hypoxia imaging (Feng et al., 2016).

Tautomerism and Photochromism

Andreeva et al. (1983) studied the ring-chain tautomerism and thermo- and photochromism of 3-(1-hydroxy-4-methyl-2-naphthyl)propenal imines, providing insights into the dynamic behavior of such compounds (Andreeva et al., 1983).

Biological Activity Studies

Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes from 3-formyl chromone Schiff bases, evaluating their antibacterial, antioxidant, nematicidal, cytotoxic, and DNA cleavage activities. This research highlights the potential of these compounds in various biological applications (Kavitha & Reddy, 2014).

Antibacterial Effects of Derivatives

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial effects, contributing to the search for novel antibacterial agents (Behrami & Dobroshi, 2019).

Novel Synthesis and Applications

Kumar et al. (2022) described a novel synthesis method for 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives and explored their applications in various fields, including corrosion inhibition and antioxidant activity (Kumar et al., 2022).

Antiproliferative Activity

Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes and evaluated their antiproliferative activity against human solid tumor cell lines, providing insights into their potential as cancer therapeutics (Luque-Agudo et al., 2019).

Growth-Regulating Activity on Soybean Plants

Stanchev et al. (2010) tested three 4-hydroxycoumarin derivatives for growth-regulating activity on soybean plants, offering valuable data for agricultural applications (Stanchev et al., 2010).

Propiedades

IUPAC Name |

3-(2-methyl-4-nitrophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-10-8-12(17(19)20)6-7-13(10)14-9-11-4-2-3-5-15(11)21-16(14)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHPOMRBVPWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)

![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)

![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)

![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)